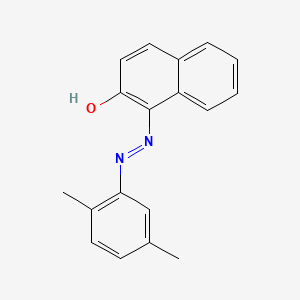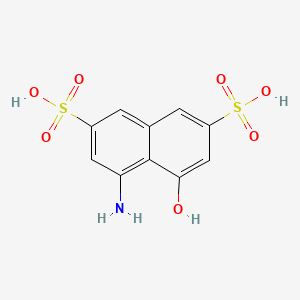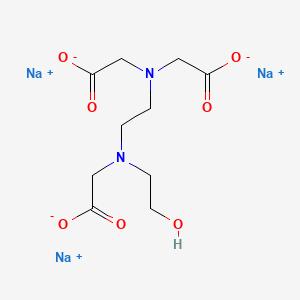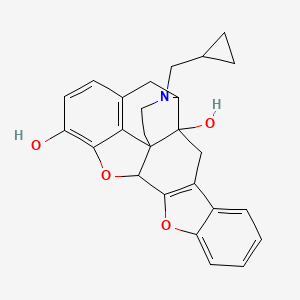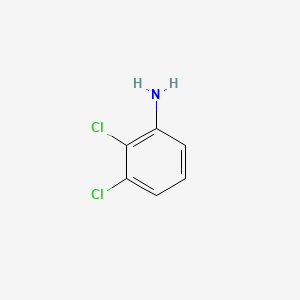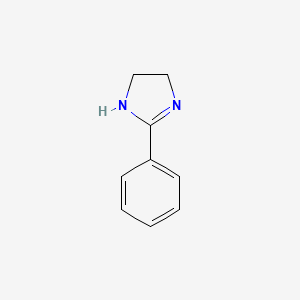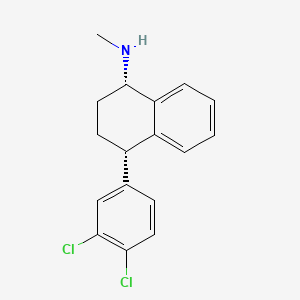
セルトラリン
概要
説明
Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely studied for its pharmacological properties. It inhibits serotonin reuptake in the brain, leading to enhanced serotonergic neurotransmission. This mechanism underlies its antidepressant activity without the side effects commonly associated with anticholinergic, cardiotonic, or sedative drugs (Heym & Koe, 1988).
Synthesis Analysis
The synthesis of Sertraline involves several key steps, including the use of specific chemical reactions to produce the final compound. While the detailed synthesis process is not covered in the provided articles, it's known that the synthesis aims to achieve a potent and specific serotonin uptake inhibitor, as demonstrated by its in vitro and in vivo activities (Doogan & Caillard, 1988).
Molecular Structure Analysis
The molecular structure of Sertraline plays a crucial role in its function as a selective serotonin reuptake inhibitor. The structure-activity relationship (SAR) of Sertraline indicates that its efficacy as an antidepressant is directly related to its ability to interact with the serotonin transporter in the brain. However, the articles do not provide a detailed analysis of its molecular structure.
Chemical Reactions and Properties
Sertraline's chemical properties, including its reactivity and stability, contribute to its pharmacological profile. It is designed to have high potency and specificity for serotonin uptake inhibition, with minimal effects on other neurotransmitter systems. The chemical stability and lack of reactivity with other compounds contribute to its safety and efficacy as an antidepressant (McRae & Brady, 2001).
Physical Properties Analysis
The physical properties of Sertraline, such as solubility and pharmacokinetics, are optimized for oral administration and effective blood-brain barrier penetration. These properties ensure that Sertraline is adequately absorbed and distributed in the body to exert its therapeutic effects. However, specific details on its physical properties are not provided in the articles.
Chemical Properties Analysis
Sertraline's chemical properties, including its pharmacodynamics and pharmacokinetics, underpin its role as an effective SSRI. Its action of inhibiting serotonin reuptake results in increased serotonin levels in the synaptic cleft, contributing to its antidepressant effects. The compound's selectivity for the serotonin transporter over other transporters minimizes side effects and enhances its safety profile (Sheehan & Kamijima, 2009).
科学的研究の応用
不安の軽減
セルトラリンは、選択的セロトニン再取り込み阻害薬 (SSRI) であり、不安症状の軽減に効果的であることで知られています。 研究によると、うつ病患者の生活の質と自己評価される精神的な健康を大幅に向上させることができ、神経過敏、いらいら、落ち着きのなさなどの不安症状を著しく軽減することが示されています {svg_1}.
うつ病の治療
セルトラリンは不安の治療に効果的ですが、うつ病の症状の管理にも応用されています。 うつ病の症状である気分の落ち込みなどが改善されるまでに約12週間かかる場合がありますが、それでもこの薬はうつ病の治療において重要な要素となります {svg_2}.
怒りのコントロール
研究によると、セルトラリンは怒りをコントロールするための有効な薬理学的戦略になる可能性があります。 治療開始からわずか数週間で、いらいら感や敵意など、怒り状態の感情を軽減し、怒りの表現を減少させることが観察されています {svg_3}.
抗菌活性
興味深いことに、セルトラリンは、サルモネラ属、シゲラ属、スタフィロコッカス属など、幅広い細菌に対して抗菌活性を示すことが報告されています。 これは、さまざまな細菌感染症の治療への潜在的な応用を示唆しています {svg_4}.
分析化学
分析化学の分野では、セルトラリンは、さまざまなサンプル中のセルトラリンをさまざまな分析方法で定量する方法に関する研究の対象となっています。 これは、治療薬モニタリングに不可欠であり、正しい投与量が投与されていることを確認するために必要です {svg_5}.
治療薬モニタリング
うつ病患者のセルトラリン濃度を予測するために、機械学習モデルが開発されました。 この応用は、治療薬モニタリングにとって不可欠であり、個別化医療へのアプローチを可能にし、治療効果を最適化します {svg_6}.
作用機序
Target of Action
Sertraline primarily targets the serotonin transporter (SERT) , which is responsible for the reuptake of serotonin (5-HT) in the brain . Serotonin is a neurotransmitter that plays a crucial role in mood regulation .
Mode of Action
Sertraline selectively inhibits the reuptake of serotonin at the presynaptic neuronal membrane . The increased serotonin then continues to interact with the postsynaptic receptor sites, leading to the therapeutic effects observed with Sertraline .
Biochemical Pathways
The primary biochemical pathway affected by Sertraline is the serotonergic system . By inhibiting the reuptake of serotonin, Sertraline increases the concentration of this neurotransmitter in the synaptic cleft . This leads to enhanced and prolonged serotonergic effects.
Pharmacokinetics
Sertraline is slowly absorbed, with peak concentrations occurring at 4-10 hours following ingestion . It has a half-life of 24-32 hours in children, adolescents, and adults . Sertraline is metabolized in the liver, primarily by CYP2B6, but also by CYP2C19 and others . The metabolites are largely excreted renally as conjugates .
Result of Action
The increased serotonergic activity in the brain resulting from the action of Sertraline leads to improved mood and reduced anxiety . This makes Sertraline effective for the treatment of major depressive disorder, social anxiety disorder, and several other psychiatric conditions .
Action Environment
The action of Sertraline can be influenced by several environmental factors. For example, taking Sertraline with food can increase the peak concentration by 25% . The overall plasma concentrations and area under the curve between fasted and nonfasted groups 12 hours post-dose are comparable .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKDLMBJGBXTGI-SJCJKPOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79559-97-0 (Hydrochloride) | |
| Record name | Sertraline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023577 | |
| Record name | Sertraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sertraline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
416.3±45.0 °C | |
| Record name | Sertraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4), 3.8mg/mL | |
| Record name | SID49665783 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Sertraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Sertraline selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane, thereby increasing serotonergic activity. This results in an increased synaptic concentration of serotonin in the CNS, which leads to numerous functional changes associated with enhanced serotonergic neurotransmission. These changes are believed to be responsible for the antidepressant action and beneficial effects in obsessive-compulsive (and other anxiety related disorders). It has been hypothesized that obsessive-compulsive disorder, like depression, is also caused by the disregulation of serotonin. In animal studies, chronic administration of sertraline results in down-regulation of brain norepinephrine receptors. Sertraline displays affinity for sigma-1 and 2 receptor binding sites, but binds with stronger affinity to sigma-1 binding sites. In vitro, sertraline shows little to no affinity for GABA, dopaminergic, serotonergic (5HT1A, 5HT1B, 5HT2), or benzodiazepine receptors. It exerts weak inhibitory actions on the neuronal uptake of norepinephrine and dopamine and exhibits no inhibitory effects on the monoamine oxidase enzyme., Sertraline is a selective 5-HT reuptake inhibitor. It does not have cardiovascular, anticholinergic, antidopaminergic, convulsant, or monoamine oxidase-inhibiting effects. Most antidepressants are associated with either norepinephrine reuptake inhibition, 5-HT reuptake inhibition, & monoamine oxidase inhibition. Sertraline does not cause significant reuptake blockade of dopamine or norepinephrine. Sertraline through inhibition of 5-HT release, may cause beta-adrenoceptor downregulation. | |
| Record name | Sertraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SERTRALINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
79617-96-2, 79617-95-1 | |
| Record name | Sertraline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79617-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79617-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sertraline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sertraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sertraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sertraline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SERTRALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUC7NX6WMB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SERTRALINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sertraline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
245-246 | |
| Record name | Sertraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Sertraline is a selective serotonin reuptake inhibitor (SSRI). [, , , , , , ] It exerts its therapeutic effects primarily by inhibiting the reuptake of serotonin in the synaptic cleft of neurons. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
A: Serotonin is a neurotransmitter involved in regulating mood, sleep, anxiety, and other cognitive functions. [, ] By increasing serotonin levels in specific brain regions, sertraline is thought to alleviate depressive symptoms.
A: While sertraline's primary action is on serotonin reuptake, some studies suggest it might have a limited effect on other neurotransmitter systems, like dopamine. [, ] Further research is needed to fully elucidate these interactions.
A: While classified as an SSRI, research suggests that sertraline might demonstrate different levels of selectivity compared to other SSRIs, impacting its efficacy and side effect profile. [, ]
ANone: The molecular formula of sertraline hydrochloride is C17H17Cl2N. Its molecular weight is 306.23 g/mol.
A: Spectroscopic techniques, such as UV-Vis spectrophotometry, are commonly employed to characterize and quantify sertraline. [, ] Specific details on sertraline's spectroscopic properties can be found in relevant literature and databases.
A: Yes, research on sertraline formulations investigates its compatibility with excipients used in tablets and other delivery systems. [] This ensures the stability and effectiveness of the drug product.
ANone: Sertraline is not typically recognized for possessing catalytic properties. Its primary application lies in its pharmacological activity as an antidepressant.
A: Yes, computational chemistry techniques, such as quantitative structure-activity relationship (QSAR) modeling, have been employed to investigate the relationship between sertraline's structure and its biological activity. []
A: SAR studies are crucial in understanding how specific chemical groups in the sertraline molecule contribute to its binding affinity for serotonin transporters and its overall therapeutic profile. [] Modifying these groups can alter its potency, selectivity, and pharmacokinetic properties.
A: Studies evaluating sertraline's stability under different temperature, humidity, and light conditions are essential to determine its shelf life and appropriate storage. [, ]
A: Researchers have investigated various drug delivery systems, such as self-microemulsifying drug delivery systems (SMEDDS), to potentially improve sertraline's absorption and bioavailability. [, ]
A: The development, manufacturing, and distribution of sertraline adhere to strict safety, health, and environmental (SHE) regulations to ensure its quality, safety, and minimize any potential risks. []
A: Sertraline undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme system. [, , ] Its major metabolite is N-desmethylsertraline. Understanding sertraline's PK/PD profile is crucial for optimizing dosing regimens and minimizing drug interactions.
A: Animal models, such as the forced swim test in rodents, have been widely employed to evaluate the antidepressant-like effects of sertraline. [, ] These models help to elucidate its mechanism of action and assess its potential efficacy.
A: Numerous clinical trials have demonstrated the efficacy and safety of sertraline in treating major depressive disorder, obsessive-compulsive disorder, and other anxiety disorders. [, , , , , , , ]
A: While sertraline is effective for many individuals, some patients may experience treatment resistance. Potential mechanisms involve alterations in serotonin transporter expression or function, as well as downstream signaling pathways. []
A: Rigorous toxicological studies are conducted to evaluate sertraline's safety profile, identify potential adverse effects, and establish safe dosing guidelines. [, ]
A: Research on targeted drug delivery systems for sertraline aims to enhance its concentration in specific brain regions, potentially improving efficacy and minimizing off-target effects. []
A: Identifying biomarkers for sertraline's therapeutic response is an active area of research. Potential biomarkers include genetic variations in serotonin transporter genes or changes in neuroimaging markers. [, ]
A: Highly sensitive and specific analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with various detection methods, are used to measure sertraline concentrations in plasma or serum. [, ]
A: Assessing the potential environmental impact of pharmaceuticals like sertraline is essential. Research on its degradation pathways and ecotoxicological effects helps to develop strategies for responsible disposal and minimize any negative ecological consequences. []
A: The rate at which sertraline dissolves in the gastrointestinal tract is a critical factor influencing its absorption and ultimately, its therapeutic efficacy. [] Formulation strategies can be employed to optimize its dissolution characteristics.
A: Analytical methods used to quantify sertraline undergo rigorous validation procedures to ensure their accuracy, precision, specificity, and reliability. [] This is crucial for obtaining meaningful and trustworthy data in preclinical and clinical studies.
A: While rare, it is essential to consider the potential for sertraline to elicit an immune response in some individuals. Monitoring for hypersensitivity reactions is an important aspect of its safety profile. []
A: Sertraline is known to interact with drug transporters, which can influence its absorption, distribution, and elimination. [] Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing treatment outcomes.
A: Yes, sertraline has the potential to both inhibit and induce certain drug-metabolizing enzymes, particularly those belonging to the cytochrome P450 family. [] This can affect the metabolism of co-administered drugs, leading to potential drug interactions.
A: Investigating sertraline's biocompatibility and biodegradability is essential for evaluating its long-term safety and environmental impact. [, ]
A: Alternative treatment options for depression and anxiety disorders include other antidepressants (e.g., different classes of SSRIs, serotonin-norepinephrine reuptake inhibitors [SNRIs]), psychotherapy (e.g., cognitive behavioral therapy [CBT]), or a combination of both. [, ] The most appropriate treatment strategy depends on the individual patient's needs and preferences.
A: Responsible disposal and waste management practices for pharmaceuticals like sertraline are crucial for minimizing their potential environmental impact. []
A: A wide range of research infrastructure, including sophisticated analytical techniques, preclinical models, and clinical trial networks, supports ongoing research and development related to sertraline and other antidepressants. [, ]
A: The discovery and development of sertraline represent a significant milestone in the history of antidepressant medications, particularly in the evolution of SSRIs as a widely used class of antidepressants. []
A: The study of sertraline and its effects involves a multidisciplinary approach, incorporating expertise from pharmacology, neuroscience, psychiatry, medicinal chemistry, pharmacokinetics, and other related fields. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



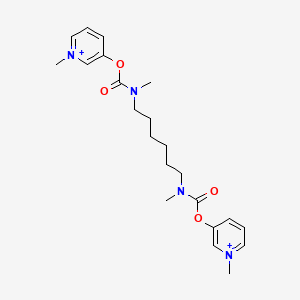
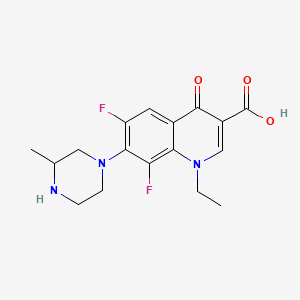


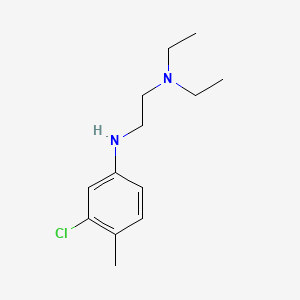

![1-Methyl ethyl 1-chloro-5-[[(5,6dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate](/img/structure/B1199969.png)
